1-(3-Phenyloxiran-2-yl)propan-1-one
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Overview
Description
1-(3-Phenyloxiran-2-yl)propan-1-one is a chemical compound with the molecular formula C12H12O2. It is characterized by the presence of an oxirane ring (epoxide) attached to a phenyl group and a propanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Phenyloxiran-2-yl)propan-1-one can be synthesized through several methods. One common approach involves the epoxidation of 1-phenyl-2-propen-1-one using peracids such as m-chloroperoxybenzoic acid (m-CPBA) under mild conditions. The reaction typically proceeds at room temperature, yielding the desired epoxide .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale methods. Large-scale synthesis often requires careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Phenyloxiran-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide ring to diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols .
Scientific Research Applications
1-(3-Phenyloxiran-2-yl)propan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Phenyloxiran-2-yl)propan-1-one involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity underlies its potential biological effects and applications in medicinal chemistry .
Comparison with Similar Compounds
1-(4-Phenylquinolin-2-yl)propan-1-one: This compound shares a similar structural framework but contains a quinoline moiety instead of an oxirane ring.
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one: This compound features pyrazole rings and exhibits different chemical and biological properties.
Uniqueness: The presence of the oxirane ring allows for specific interactions with biological targets and enables a range of chemical transformations .
Properties
CAS No. |
4404-99-3 |
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Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-(3-phenyloxiran-2-yl)propan-1-one |
InChI |
InChI=1S/C11H12O2/c1-2-9(12)11-10(13-11)8-6-4-3-5-7-8/h3-7,10-11H,2H2,1H3 |
InChI Key |
ZSSQBULLKOIESW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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